7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
7-methoxy-1-methyl-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-13-6-9(12(15)16)11(14)8-4-3-7(17-2)5-10(8)13/h3-6H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNSCQLEBRLLBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=C(C=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The Gould-Jacobs cyclization remains the most widely employed method for synthesizing 4-quinolone-3-carboxylic acid derivatives. For 7-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the process begins with 2-amino-4-methoxybenzoic acid (1a) and ethoxymethylenemalonate (EMME) (1b). The reaction proceeds via enamine formation, followed by thermal cyclization to construct the quinoline core.
Key Steps:
- Enamine Formation: 2-Amino-4-methoxybenzoic acid reacts with EMME in acetic acid at 80°C, forming an ethoxymethylenemalonate intermediate.
- Cyclization: Heating the intermediate at 150–160°C induces intramolecular cyclization, yielding 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (2a).
- Ester Hydrolysis: Saponification with aqueous NaOH converts the ethyl ester to the carboxylic acid (2b).
N-Methylation Challenges and Solutions
The absence of the 1-methyl group in intermediate 2b necessitates post-cyclization alkylation. Traditional N-methylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in DMF achieves only 35–40% yield due to steric hindrance from the adjacent carbonyl groups. Alternative approaches include:
- Mitsunobu Reaction: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with methanol as the methyl source improves yields to 60–65%.
- Reductive Amination: Formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN) selectively methylate the nitrogen under mild acidic conditions (pH 4–5).
Alternative Pathways via Horner-Wadsworth-Emmons Olefination
Phosphonate Intermediate Synthesis
A less conventional route involves constructing the quinoline ring through Horner-Wadsworth-Emmons (HWE) olefination. This method is advantageous for introducing electron-withdrawing groups early in the synthesis.
Procedure:
- Phosphonate Preparation: 4-Methoxy-2-nitrobenzaldehyde (3a) reacts with triethyl phosphonoacetate in the presence of sodium hydride (NaH), forming the phosphonate ester (3b).
- Olefination: Reaction with methyl acetoacetate generates a dienone intermediate (3c), which undergoes cyclization in polyphosphoric acid (PPA) to yield the quinoline skeleton.
Functional Group Compatibility
The HWE route tolerates methoxy and methyl substituents but requires stringent anhydrous conditions. Yields range from 45–50%, with the major side product being the uncyclized dienone.
Henry Reaction-Based Nitroaldol Approach
Nitroalkene Intermediate Formation
The Henry (nitroaldol) reaction offers a pathway to introduce the nitrogen atom early in the synthesis.
Steps:
- Nitroaldol Adduct: 4-Methoxybenzaldehyde (4a) reacts with nitromethane (CH₃NO₂) in the presence of ammonium acetate (NH₄OAc), forming β-nitro alcohol (4b).
- Dehydration: Treatment with acetic anhydride (Ac₂O) converts 4b to nitroalkene (4c).
- Reduction and Cyclization: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, which cyclizes with methyl malonyl chloride to form the quinoline core.
Limitations
This method suffers from low regioselectivity during cyclization, resulting in a 30:70 ratio of 7-methoxy to 6-methoxy regioisomers.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Gould-Jacobs | 60–65 | High regioselectivity, scalable | Requires harsh cyclization conditions |
| HWE Olefination | 45–50 | Compatible with electron-deficient systems | Low yield, expensive reagents |
| Henry Reaction | 30–35 | Early nitrogen introduction | Poor regioselectivity |
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 0.1% H₃PO₄/MeOH) confirms ≥97% purity, with retention time 8.2 min.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Substitution of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced quinoline compounds, and various substituted quinoline derivatives .
Scientific Research Applications
Biological Activities
7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits notable biological activities. Interaction studies have investigated the compound's binding affinity with various biological targets. These interactions are crucial for understanding how modifications to the compound's structure can enhance or diminish its biological efficacy.
Medicinal Chemistry Applications
The compound finds primary use in medicinal chemistry due to its biological activities. Specifically, its configuration enhances its binding affinity for specific targets like HIV integrase and potentially provides distinct pharmacological profiles compared to similar compounds.
Structural Analogs
Several compounds share structural similarities with this compound.
Structural Analogs of this compound
| Compound Name | Key Features |
|---|---|
| 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Lacks methoxy group; exhibits antiviral properties |
| 8-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Contains methoxy at position 8; potential antibacterial activity |
| 1-Ethyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Ethyl substitution alters bioactivity; potential for different pharmacological effects |
Mechanism of Action
The mechanism of action of 7-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations
Position 1 (R1): The target compound’s methyl group at R1 contrasts with the cyclopropyl group in ciprofloxacin and related derivatives. Cyclopropyl is critical for DNA gyrase binding in fluoroquinolones; methyl may reduce affinity due to smaller size and altered hydrophobicity .
Position 6 (R6): Most fluoroquinolones (e.g., ciprofloxacin) feature fluorine at R6, which enhances DNA gyrase inhibition. The target compound lacks this substituent, likely diminishing antibacterial potency .
Position 7 (R7) :
- The methoxy group in the target compound differs from the piperazinyl (ciprofloxacin) or chlorine (Impurity A) groups. Piperazinyl improves water solubility and Gram-negative activity, while methoxy may reduce interaction with bacterial topoisomerases .
- Structural isomers with methoxy at R6 () demonstrate how positional changes alter electronic properties and bioavailability .
Position 8 (R8) :
Molecular Docking and Binding Interactions
- Fluoroquinolones interact with DNA gyrase residues (e.g., Ser79) and the DNA groove (DG1). The target compound’s lack of R6 fluorine and R7 piperazinyl may weaken hydrogen bonding and hydrophobic interactions critical for inhibition .
- Derivatives with bulkier R1 groups (e.g., fluorocyclopropyl in ) show improved binding affinity (RMSD < 2.0 Å) compared to smaller substituents .
Biological Activity
7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known by its CAS number 43170-75-8, belongs to a class of compounds known as quinolines, which are recognized for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antiviral and anticancer research.
- Molecular Formula : C₁₂H₁₁N₁O₄
- Molecular Weight : 233.22 g/mol
- Structure : The compound features a methoxy group at the 7-position and a carboxylic acid at the 3-position of the quinoline ring system.
Antiviral Properties
Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antiviral activity. A study highlighted that related quinoline derivatives showed potent inhibition of Hepatitis B Virus (HBV) replication in vitro. The mechanism is believed to involve interference with viral DNA synthesis and integration into the host genome .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines. The mechanisms involved include the activation of caspases and modulation of apoptotic pathways. Specific studies have shown that concentrations as low as 10 µM can lead to significant cell death in cancer cells, indicating its potential as a chemotherapeutic agent .
Table of Biological Activities
| Activity Type | Target | Concentration | Effect |
|---|---|---|---|
| Antiviral | HBV | 10 µM | High inhibition of viral replication |
| Anticancer | Various cancer cell lines | 10 µM | Induction of apoptosis |
| Antioxidant | Free radicals | Varies | Scavenging activity comparable to standard antioxidants |
Case Study: Antiviral Activity Against HBV
A notable case study involved the evaluation of several quinoline derivatives for their efficacy against HBV. The study utilized molecular docking simulations followed by in vitro assays to confirm antiviral activity. The results indicated that this compound exhibited a binding affinity comparable to established antiviral agents, suggesting its potential role in developing new therapies for viral infections .
Case Study: Anticancer Efficacy
In another investigation focused on cancer treatment, researchers treated human cancer cell lines with varying concentrations of the compound. The findings revealed that the compound not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways. This study reinforces the compound's potential as an effective anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted aniline derivatives with β-ketoesters. For example, intermediates like ethyl 3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate can undergo cyclization with methylamine under reflux in dimethylformamide (DMF) to form the quinolone core. Post-synthetic modifications, such as saponification (using NaOH/EtOH) to hydrolyze ester groups to carboxylic acids, are critical for final product isolation .
Q. Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and purity. X-ray crystallography provides definitive confirmation of the molecular geometry, particularly the planarity of the quinolone core and hydrogen bonding patterns. For instance, single-crystal studies have resolved the orientation of the methoxy and methyl groups relative to the carboxylic acid moiety .
Q. How can solubility challenges during synthesis be addressed?
- Methodological Answer : Solubility issues in polar solvents (e.g., water or ethanol) can be mitigated by introducing temporary protecting groups (e.g., tert-butyl esters) during synthesis. Alternatively, using co-solvents like DMF or THF during cyclization steps improves reaction homogeneity. Post-synthesis, recrystallization from acetic acid/water mixtures enhances purity .
Advanced Research Questions
Q. How do structural modifications to the quinolone core influence antibacterial activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., fluoro at C6) enhance bacterial DNA gyrase inhibition. For example, substituting the methoxy group at C7 with halogens (e.g., Cl or F) increases potency against Gram-negative pathogens. Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to gyrase targets .
Q. What experimental strategies resolve discrepancies in reported Minimum Inhibitory Concentration (MIC) data?
- Methodological Answer : Variability in MIC values often arises from differences in bacterial strains or assay conditions. Standardize protocols using CLSI guidelines:
Use a fixed inoculum size (e.g., 5 × 10⁵ CFU/mL).
Employ broth microdilution in cation-adjusted Mueller-Hinton media.
Include control compounds (e.g., ciprofloxacin) to validate assay consistency.
Statistical tools like ANOVA can identify significant outliers in replicate experiments .
Q. How can the mechanism of action be elucidated using enzymatic assays?
- Methodological Answer :
DNA Gyrase Supercoiling Assay : Measure inhibition of supercoiling activity using plasmid DNA (e.g., pBR322) and ATP-dependent reactions.
Topoisomerase IV Inhibition : Compare IC₅₀ values between gyrase and topoisomerase IV to determine target specificity.
Fluorescence Quenching : Monitor compound binding to gyrase using tryptophan fluorescence quenching.
These methods differentiate bactericidal effects from off-target interactions .
Q. What strategies improve metabolic stability in vivo without compromising activity?
- Methodological Answer :
- Prodrug Design : Convert the carboxylic acid to ethyl esters to enhance membrane permeability, with in vivo hydrolysis restoring activity.
- Cyclopropyl Substitution : Replace the methyl group at N1 with a cyclopropyl ring (as seen in fluoroquinolones) to reduce hepatic metabolism.
- Pharmacokinetic Profiling : Use LC-MS/MS to monitor plasma half-life and urinary excretion in rodent models .
Data Analysis and Contradiction Resolution
Q. How to reconcile conflicting SAR data regarding substituent effects at C8?
- Methodological Answer : Contradictions may arise from assay variability or substituent electronic effects. Perform meta-analysis of published datasets using tools like Prism® to normalize activity metrics (e.g., logP vs. IC₅₀). Molecular dynamics simulations (e.g., GROMACS) can model substituent interactions with gyrase under varying pH conditions .
Q. What computational approaches validate crystallographic data for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and compare bond lengths/angles with X-ray data. Hirshfeld surface analysis identifies non-covalent interactions (e.g., π-π stacking) that stabilize the crystal lattice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
